BX795

Kinase selectivity PDK1 inhibition AGC kinase family

BX795 is a unique multi-kinase inhibitor that concurrently targets PDK1, TBK1, and IKKε (IC₅₀ 6 nM, 6 nM, 41 nM), creating a polypharmacology profile essential for simultaneous blockade of PI3K/Akt and innate immune signaling. Unlike selective single-target analogs, BX795 enhances lentiviral transduction efficiency ~3-fold, blocks IRF3 nuclear translocation, and inhibits tumor cell growth in 3D soft agar models. Its oral bioavailability (F=56%) and rapid tissue distribution support in vivo antiviral studies against ACV-resistant HSV strains.

Molecular Formula C23H26IN7O2S
Molecular Weight 591.5 g/mol
CAS No. 702675-74-9
Cat. No. B1683796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX795
CAS702675-74-9
SynonymsBX-795;  BX 795;  BX795.
Molecular FormulaC23H26IN7O2S
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I
InChIInChI=1S/C23H26IN7O2S/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30)
InChIKeyVAVXGGRQQJZYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BX795 (CAS 702675-74-9): A Multi-Kinase Inhibitor with Quantifiable Selectivity for PDK1 and TBK1/IKKε


BX795 (N-[3-[[5-iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide) is a cell-permeable aminopyrimidine compound that functions as an ATP-competitive, reversible multi-kinase inhibitor [1]. Originally developed as an inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), BX795 exhibits an IC₅₀ of 6 nM against PDK1 in cell-free assays . Beyond PDK1, BX795 demonstrates potent inhibitory activity against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with reported IC₅₀ values of 6 nM and 41 nM, respectively [2]. The compound also displays inhibitory activity against a broader panel of kinases including MARK, MLK, NUAK1, Aurora B, and VEGFR, establishing it as a versatile tool compound for interrogating signaling pathways regulated by these kinases [3].

Why BX795 Cannot Be Replaced by Single-Target PDK1 or TBK1 Inhibitors


BX795 occupies a unique pharmacological niche that generic PDK1 inhibitors (e.g., GSK2334470) or selective TBK1 inhibitors (e.g., MRT67307) cannot replicate. GSK2334470 inhibits PDK1 with an IC₅₀ of ~10 nM but exhibits no activity against 93 other kinases at 500-fold higher concentrations, lacking any TBK1/IKKε inhibition [1]. Conversely, MRT67307 is a potent dual TBK1/IKKε inhibitor (IC₅₀ = 19 nM and 160 nM, respectively) with excellent selectivity over IKKα/β, yet it does not engage PDK1 at comparable concentrations . BX795's concurrent inhibition of PDK1, TBK1, and IKKε—coupled with its distinct off-target profile that includes MARK, MLK, and NUAK1—creates a polypharmacology signature that single-target analogs cannot substitute for experimental contexts requiring simultaneous blockade of PI3K/Akt and innate immune signaling pathways [2]. Substituting BX795 with a more selective analog will alter the observed cellular phenotype in assays where pathway cross-talk is critical.

BX795 Comparative Evidence: Quantified Differentiation vs. Closest Analogs and In-Class Alternatives


PDK1 Selectivity Over PKA and PKC: A 140- to 1600-Fold Window

In cell-free kinase assays, BX795 inhibits PDK1 with an IC₅₀ of 6 nM and exhibits 140-fold selectivity over PKA and 1600-fold selectivity over PKC [1]. This selectivity profile contrasts with earlier-generation PDK1 inhibitors that frequently displayed cross-reactivity with these closely related AGC kinases. For instance, the selective PDK1 inhibitor GSK2334470 (IC₅₀ ~10 nM) demonstrates >500-fold selectivity over 93 kinases including PKA and PKC, but lacks the TBK1/IKKε activity that defines BX795's polypharmacology [2].

Kinase selectivity PDK1 inhibition AGC kinase family

Dual TBK1/IKKε Inhibition Potency vs. MRT67307

BX795 inhibits TBK1 with an IC₅₀ of 6 nM and IKKε with an IC₅₀ of 41 nM in cell-free assays [1]. In contrast, the BX795 analog MRT67307, developed as a more selective TBK1/IKKε inhibitor, exhibits IC₅₀ values of 19 nM and 160 nM for TBK1 and IKKε, respectively, in recombinant kinase assays . BX795 is therefore 3.2-fold more potent against TBK1 and 3.9-fold more potent against IKKε than MRT67307.

TBK1 IKKε innate immunity interferon signaling

Oral Bioavailability and Tissue Distribution in Murine Models

In a 2023 pharmacokinetic study, orally administered BX795 demonstrated an oral bioavailability of 56% in mice and reached detectable concentrations in ocular and genital tissues within 15 minutes of dosing [1]. In contrast, the analog MRT67307 is primarily used for in vitro studies and lacks comparable published in vivo oral bioavailability data. The structurally unrelated TBK1 inhibitor amlexanox has been evaluated orally but exhibits a distinct target profile and lower potency [2].

Pharmacokinetics oral bioavailability HSV antiviral in vivo efficacy

Efficacy Against Acyclovir-Resistant HSV-1 Strains

BX795 suppresses infection by acyclovir (ACV)-resistant HSV-1 strains in vitro and in murine ocular infection models, whereas ACV is ineffective against these resistant isolates [1]. In plaque reduction assays using human corneal epithelial cells, BX795 at 10 µM reduced HSV-2 viral replication by >90%, while ACV-resistant HSV-1 required substantially higher ACV concentrations to achieve comparable inhibition [2]. The mechanism of action—inhibition of viral protein translation via Akt phosphorylation blockade—is orthogonal to ACV's inhibition of viral DNA polymerase [3].

Antiviral HSV-1 acyclovir resistance host-directed therapy

Antiproliferative Activity Across Cancer Cell Lines vs. Selective PDK1 Inhibitors

BX795 inhibits tumor cell growth on plastic with IC₅₀ values of 1.6 µM (MDA-MB-468), 1.4 µM (HCT-116), and 1.9 µM (MiaPaCa) and demonstrates enhanced activity in soft agar with IC₅₀ values of 0.72 µM (MDA-MB-468) and 0.25 µM (PC-3) [1]. In contrast, the selective PDK1 inhibitor GSK2334470 requires higher concentrations to achieve comparable growth inhibition in similar assays and lacks the TBK1-mediated anti-inflammatory effects that contribute to BX795's activity in tumor microenvironment models [2].

Cancer antiproliferative PDK1 TBK1 tumor cell growth

Enhancement of Lentiviral Transduction Efficiency vs. No-Inhibitor Controls

BX795 treatment significantly enhances lentiviral transduction efficiency in human primary NK cells and T cells compared to no-inhibitor controls. In human NK cells, BX795 (1 µM) increased transduction efficiency from a baseline of approximately 15-20% to 50-60%, representing a ~3-fold improvement [1]. In primary human T cells, BX795 pretreatment similarly enhanced lentiviral delivery of CAR constructs [2]. The mechanism involves transient inhibition of TBK1/IKKε-mediated antiviral defense pathways that restrict lentiviral vector entry and integration.

Gene therapy lentiviral transduction CAR-T NK cells

BX795 Application Scenarios: Where Differentiated Performance Drives Selection


In Vivo Antiviral Studies Requiring Oral Dosing and ACV-Resistant Strain Coverage

Researchers investigating novel antiviral strategies against herpes simplex viruses—particularly acyclovir-resistant strains—should select BX795 for in vivo murine models of ocular or genital infection. BX795 is orally bioavailable (F = 56%) and reaches target tissues within 15 minutes of dosing [1]. Its mechanism (blockade of viral protein translation via Akt phosphorylation inhibition) is orthogonal to nucleoside analogs, enabling efficacy against ACV-resistant isolates where standard-of-care agents fail [2].

Gene Therapy Manufacturing: Lentiviral Transduction Enhancement of Primary NK and T Cells

For bioprocessing applications involving lentiviral transduction of primary human NK cells or T cells (e.g., CAR-T or CAR-NK manufacturing), BX795 at 1 µM improves transduction efficiency by approximately 3-fold over no-inhibitor controls [3]. This functional application is specific to TBK1/IKKε inhibition and is not replicated by selective PDK1 inhibitors or alternative TBK1 inhibitors lacking the same cellular activity profile [4].

Cancer Cell Signaling Studies Requiring Concurrent PDK1 and TBK1/IKKε Blockade

Investigators studying tumor cell proliferation in 3D culture models (soft agar) or signaling pathways where both PDK1/Akt and TBK1/IKKε axes contribute to the phenotype should prioritize BX795. It demonstrates sub-micromolar to low-micromolar antiproliferative activity across multiple cancer cell lines (MDA-MB-468, PC-3, HCT-116, MiaPaCa) in soft agar assays [5], a functional readout not achievable with highly selective single-target inhibitors like GSK2334470 or MRT67307.

Innate Immunity Research: IRF3 and IFN-β Production Studies

For studies examining TLR3/TLR4 or RIG-I/MDA-5 signaling pathways culminating in IRF3 phosphorylation and IFN-β production, BX795 provides a validated tool to block TBK1/IKKε-mediated activation at nanomolar concentrations. At 1 µM, BX795 completely blocks IRF3 nuclear translocation and IFN-β secretion in LPS- or poly(I:C)-stimulated macrophages [6]. MRT67307, while more selective, exhibits lower potency (3.2- to 3.9-fold weaker) and may not achieve comparable pathway suppression at equivalent concentrations.

Technical Documentation Hub

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33 linked technical documents
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